molecular formula C17H26FN3O7 B13432166 tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate

tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate

Cat. No.: B13432166
M. Wt: 403.4 g/mol
InChI Key: FFXKMRDQHAKWGU-YXCITZCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a fluorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate typically involves multiple stepsThe final step involves the attachment of the tert-butyl carbamate group through a carbamation reaction, often using tert-butyl chloroformate as the carbamating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbamate group can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a biochemical probe. The fluorinated oxolane ring can interact with biological molecules, providing insights into molecular interactions and pathways .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate involves its interaction with specific molecular targets. The fluorinated oxolane ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The carbamate group can also interact with biological molecules, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate apart from similar compounds is its unique combination of a fluorinated oxolane ring and a tert-butyl carbamate group. This combination provides distinct chemical and biological properties, making it valuable for a wide range of applications .

Properties

Molecular Formula

C17H26FN3O7

Molecular Weight

403.4 g/mol

IUPAC Name

tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate

InChI

InChI=1S/C17H26FN3O7/c1-17(2,3)28-15(25)19-6-4-7-20-11(23)5-8-21(16(20)26)14-12(18)13(24)10(9-22)27-14/h5,8,10,12-14,22,24H,4,6-7,9H2,1-3H3,(H,19,25)/t10-,12+,13-,14-/m1/s1

InChI Key

FFXKMRDQHAKWGU-YXCITZCRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.